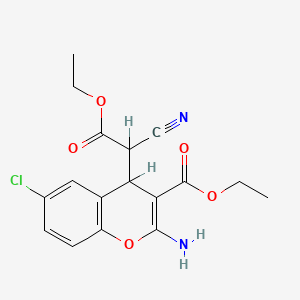

![molecular formula C25H16N2O6S B1680953 3-(6-Benzoyl-1,3-dioxobenzo[de]isoquinolin-2-yl)-4-hydroxybenzenesulfonamide CAS No. 305374-42-9](/img/structure/B1680953.png)

3-(6-Benzoyl-1,3-dioxobenzo[de]isoquinolin-2-yl)-4-hydroxybenzenesulfonamide

説明

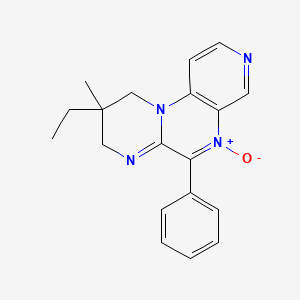

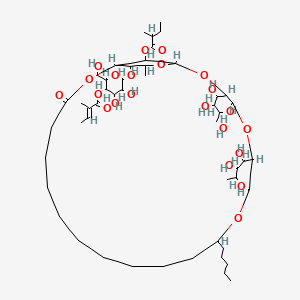

The molecule “3-(6-Benzoyl-1,3-dioxobenzo[de]isoquinolin-2-yl)-4-hydroxybenzenesulfonamide” is a derivative of the benzo[de]isoquinoline-1,3-dione system . It contains a 1,3-dioxobenzo isoquinolin-2 (3H)-yl group, which is present in numerous biologically active compounds.

Molecular Structure Analysis

The molecule satisfies Lipinski’s rule of five, a set of criteria commonly used in drug discovery to predict good oral bioavailability.Chemical Reactions Analysis

The benzo[de]isoquinoline-1,3-dione system and its derivatives exhibit properties of highly effective fluorescent chemosensors for various cations . The principal mechanism of action of these sensor systems is the PET (photoinduced electron transfer) effect .科学的研究の応用

Cancer Therapy Applications

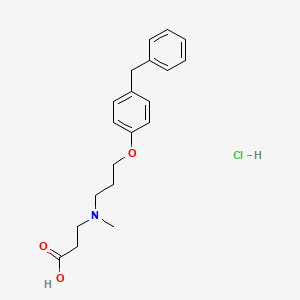

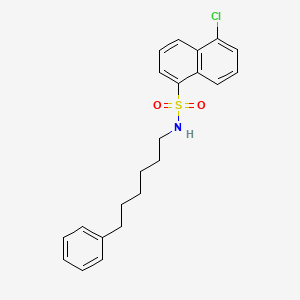

- Pro-Apoptotic Effects: Sulfonamide derivatives have been synthesized and evaluated for their anti-cancer activity against various cancer cell lines, showing significant reduction in cell proliferation and induction of pro-apoptotic genes through activation of p38/ERK phosphorylation in cancer cells (Cumaoğlu et al., 2015).

- Anticancer and Anti-HIV Activities: Certain sulfonamide derivatives, upon synthesis, showed high sensibility against leukemia cell lines and displayed moderate anti-HIV activities, highlighting their potential as dual-purpose therapeutic agents (Pomarnacka & Kornicka, 2001).

Antimicrobial Activity

- Antimycobacterial Assays: Some newly synthesized thiourea derivatives bearing the benzenesulfonamide moiety were screened for their activity against Mycobacterium tuberculosis, showing promising antimycobacterial activity (Ghorab et al., 2017).

- Antimicrobial Studies: Novel 4-[(8-hydroxyquinolin-5-yl)methyl]aminobenzenesulfonamide and its oxinates were synthesized, showing significantly higher antimicrobial activity against various bacterial strains and fungi (Vanparia et al., 2010).

Enzyme Inhibition

- Carbonic Anhydrase Inhibition: Various benzene- and tetrafluorobenzenesulfonamide derivatives were synthesized as inhibitors of carbonic anhydrase, a critical enzyme for physiological processes, showing potent inhibition particularly against tumor-associated isoforms (Pala et al., 2014).

- Inhibition of Cyclic Nucleotide Dependent Protein Kinase: Isoquinolinesulfonamides, including benzenesulfonamide derivatives, have been identified as potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C, with significant implications for therapeutic applications (Hidaka et al., 1984).

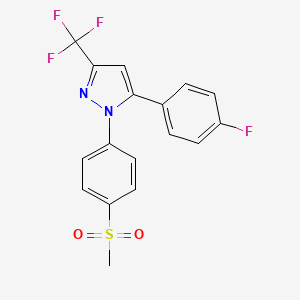

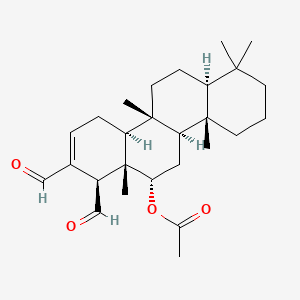

Molecular Structure and Interaction Studies

- X-ray Characterization and Theoretical Study: The synthesis and detailed structural analysis of tetrahydro-diepoxybenzo[de]isoquinoline derivatives, involving sulfonamide moieties, highlighted the importance of specific molecular interactions, such as F⋯O, for the stability and properties of these compounds (Grudova et al., 2020).

特性

IUPAC Name |

3-(6-benzoyl-1,3-dioxobenzo[de]isoquinolin-2-yl)-4-hydroxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16N2O6S/c26-34(32,33)15-9-12-21(28)20(13-15)27-24(30)18-8-4-7-16-17(10-11-19(22(16)18)25(27)31)23(29)14-5-2-1-3-6-14/h1-13,28H,(H2,26,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GONHXPRLKWXPQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)C5=C(C=CC(=C5)S(=O)(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(6-Benzoyl-1,3-dioxobenzo[de]isoquinolin-2-yl)-4-hydroxybenzenesulfonamide | |

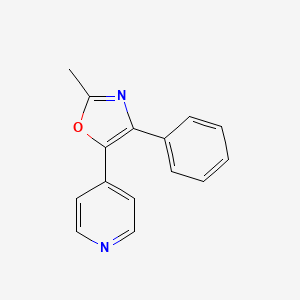

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[Cyclohexylethyl]-[[[[4-[2-methyl-1-imidazolyl-butyl]phenyl]acetyl]-seryl]-lysinyl]-amine](/img/structure/B1680878.png)

![(3R)-3-amino-3-[(2S)-2-[[(2S)-2-[[(3S)-3-cyclohexylbutanoyl]amino]-3-methylbutanoyl]-[(2S,3R)-3-hydroxy-2-(propylamino)butanoyl]carbamoyl]pyrrolidine-1-carbonyl]-4-oxo-4-piperidin-1-ylbutanoic acid](/img/structure/B1680879.png)

![(8R,9S,10R,13S,14S,17R)-13-methylspiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B1680883.png)

![Propionitrile, 2-[(3-chloro-4-fluorophenyl)hydrazono]-3-(4-chlorophenyl)-3-oxo-](/img/structure/B1680885.png)

![2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B1680892.png)